molecular formula C12H10ClNOS2 B1414773 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone CAS No. 1000932-22-8

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone

Cat. No.: B1414773
CAS No.: 1000932-22-8
M. Wt: 283.8 g/mol
InChI Key: LCWPRVYJAMPLER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone (CAS: 1000932-22-8) is a sulfur-containing organic compound with the molecular formula C₁₂H₁₀ClNOS₂ and a molecular weight of 283.8 g/mol . Its IUPAC name reflects its structure: a 4-chlorophenyl group attached to an ethanone moiety, which is further substituted with a thioether-linked 5-methyl-1,3-thiazole ring. The compound is commercially available as a powder and stored at room temperature, though detailed safety data remain unspecified .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c1-8-6-14-12(17-8)16-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPRVYJAMPLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Thiazole Thiolate and Phenacyl Bromide

  • Procedure : The synthesis begins with the generation of the thiazole thiolate salt by reacting 5-methyl-1,3-thiazole-2-thiol with a base such as sodium ethoxide or potassium hydroxide in an appropriate solvent (e.g., ethanol or acetone). This thiolate salt is then reacted with 1-(4-chlorophenyl)phenacyl bromide under reflux conditions or at room temperature.

  • Reaction Conditions : The reaction is typically carried out in anhydrous conditions to prevent hydrolysis, with stirring for 1–3 hours until completion as monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is poured into ice-cold water, and the product precipitates out. The solid is filtered, washed, and recrystallized from suitable solvents such as ethanol or ethanol-dioxane mixtures to yield pure 1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone.

  • Yield and Purity : Yields reported in similar thiophenyl ketone syntheses range from 80% to 90%, with melting points around 240–250 °C, confirming the formation of the desired compound. Spectroscopic data (IR, 1H-NMR, MS) confirm the structure and purity.

Alternative Green Synthesis Using Polyethylene Glycol (PEG-400)

  • Method : A greener approach involves stirring the reactants in PEG-400 at room temperature without the need for catalysts or harsh conditions. This method reduces environmental impact and simplifies the workup.

  • Advantages : This solvent system enhances solubility and reaction rates, leading to comparable yields (~89%) and purity, with the added benefit of milder conditions.

  • Workup : The product precipitates during the reaction and is isolated by filtration and recrystallization.

Stepwise Synthesis via Carbon Disulfide and Sodium Ethoxide Intermediate

  • Step 1 : 5-methyl-1,3-thiazole-2-thiol is reacted with carbon disulfide and sodium ethoxide to form a dithiocarboxylate intermediate.

  • Step 2 : This intermediate undergoes nucleophilic substitution with 1-(4-chlorophenyl)phenacyl bromide to form the target compound.

  • Step 3 : The reaction mixture is neutralized with hydrochloric acid, and the product is collected by filtration and recrystallized.

  • Notes : This method may involve longer reaction times (1–3 hours) and careful control of pH during neutralization.

Reaction Scheme Summary

Step Reagents/Conditions Description Outcome/Yield
1 5-methyl-1,3-thiazole-2-thiol + NaOEt Formation of thiazole thiolate salt Intermediate
2 Addition of 1-(4-chlorophenyl)phenacyl bromide Nucleophilic substitution, reflux or RT stirring Target compound, 80–90% yield
3 Workup: neutralization, filtration, recrystallization Isolation of pure product Pure crystals

Analytical and Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Characteristic carbonyl (C=O) stretch near 1715 cm⁻¹ confirms the ethanone moiety. Thiazole ring vibrations and C–S stretches appear in the fingerprint region.

  • Proton Nuclear Magnetic Resonance (1H-NMR) : Signals include aromatic protons of the 4-chlorophenyl group (δ ~7.3–7.7 ppm), the methyl group on the thiazole ring (δ ~2.4 ppm), and methylene protons adjacent to the sulfur (δ ~4.5 ppm).

  • Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of the compound (typically m/z corresponding to C11H9ClNOS) confirms molecular integrity.

Research Findings and Optimization Insights

  • The use of PEG-400 as a solvent has been shown to be an efficient and environmentally friendly alternative to traditional organic solvents, providing high yields and ease of purification.

  • The reaction proceeds smoothly under mild conditions without the need for catalysts, which reduces cost and complexity.

  • The presence of the 4-chlorophenyl group enhances the electrophilicity of the phenacyl bromide, facilitating nucleophilic attack by the thiazole thiolate.

  • Recrystallization solvents such as ethanol-dioxane mixtures improve crystal quality and purity, essential for subsequent biological testing.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole and Thiadiazole Derivatives

1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone
  • Structural Difference : Replaces the 1,3-thiazole ring with a 1,3,4-thiadiazole ring.
  • Crystallography: Crystallizes in a monoclinic system (space group P121/c1) with unit cell parameters a = 14.102 Å, b = 14.595 Å, c = 5.510 Å, and β = 92.309° .
  • Tautomerism: Exists exclusively in the keto form in the solid state, unlike its equilibrium between keto and enol forms in solution .
  • Synthesis : Prepared via condensation of 2,5-dimethyl-1,3,4-thiadiazole with ethyl 4-chlorobenzoate using sodium hydride .
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethanone
  • Structural Feature: Contains a thiazolidinone ring with a thioxo group.
  • Molecular Formula: C₁₁H₁₀ClNOS₂ (molar mass: 271.79 g/mol).
  • Activity : Thioxo groups may enhance electronic interactions with biological targets, though specific data are unavailable .

Indole-Based Thioether Derivatives

2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone
  • Structural Feature : Substitutes the 4-chlorophenyl group with a 5-nitroindole ring.
  • Antimalarial Activity : Exhibits a pIC₅₀ = 7.9520 against Plasmodium falciparum, surpassing chloroquine (pIC₅₀ = 7.5528) .
  • Mechanism : Likely targets Plasmodium dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis .
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone
  • Potency : IC₅₀ ≈ 30 nM against malaria parasites, comparable to chloroquine.
  • Safety: Non-toxic to HeLa cells and lacks hemolytic activity .

Triazole and Thiadiazole Hybrids

(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-ethoxyphenyl)ethanone
  • Structural Feature: Incorporates a 5-amino-1,3,4-thiadiazole ring and 4-ethoxyphenyl group.
  • Synthesis: Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone .
  • Yield : 91%, with a melting point of 191–193°C .
1-(4-Chlorophenyl)-2-({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
  • Complexity: Features a triazole-quinoline hybrid structure.
  • Applications: Potential use in anticancer or antimicrobial studies, though activity data are unspecified .

Comparative Analysis Table

Compound Class Example Compound Molecular Formula Key Substituents Biological Activity (pIC₅₀/IC₅₀) Reference ID
Thiazole Derivatives Target Compound C₁₂H₁₀ClNOS₂ 5-Methyl-1,3-thiazole N/A
Thiadiazole Derivatives 1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone C₁₁H₉ClN₂OS 5-Methyl-1,3,4-thiadiazole N/A
Indole Derivatives 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone C₁₆H₁₀ClN₃O₃S 5-Nitroindole, 4-chlorophenylthio pIC₅₀ = 7.9520
Thiazolidinone Derivatives 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethanone C₁₁H₁₀ClNOS₂ Thioxothiazolidinone N/A

Key Findings and Implications

  • Structural-Activity Relationships :

    • Thiazole vs. Thiadiazole : Thiadiazole derivatives exhibit distinct crystallographic properties but uncharacterized bioactivity compared to thiazole analogs.
    • Indole Substitution : Nitro or chloro groups on indole rings significantly enhance antimalarial potency, likely due to improved target binding or metabolic stability .
    • Thioether Linkage : Critical for maintaining electronic interactions with biological targets, as seen in PfDHODH inhibitors .
  • Synthetic Strategies : Common methods involve alkylation of thiol-containing heterocycles (e.g., thiazoles, triazoles) with α-halo ketones .

  • Safety Profiles : Indole derivatives demonstrate low cytotoxicity, suggesting their suitability for further drug development .

Biological Activity

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone, also known by its CAS number 1000932-22-8, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

The molecular formula of 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone is C12H10ClNOS2, with a molecular weight of 283.8 g/mol. The compound is characterized by the presence of a chlorophenyl group and a thiazole moiety, which are often associated with various biological activities.

PropertyValue
Chemical FormulaC12H10ClNOS2
Molecular Weight283.8 g/mol
IUPAC Name1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone showed potent cytotoxic effects against various cancer cell lines. For instance, compounds featuring thiazole rings have demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong potential as anticancer agents .

Mechanism of Action:
The anticancer activity is often linked to the induction of apoptosis and modulation of cell cycle progression. Specifically, compounds similar to 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone have been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action can lead to enhanced cancer cell death .

Antioxidant Activity

In addition to anticancer effects, thiazole derivatives are known for their antioxidant properties. They can enhance the levels of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), which play critical roles in cellular defense against oxidative stress .

Case Studies

  • Study on HepG2 Cells:
    • Objective: To evaluate the cytotoxic effects of thiazole derivatives.
    • Findings: Compounds exhibited IC50 values ranging from 0.017 to 0.18 µM against HepG2 cells, significantly lower than standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) .
    • Conclusion: The study supports the potential use of thiazole derivatives in targeting liver cancer.
  • Mechanistic Insights:
    • Objective: To elucidate the molecular mechanisms underlying the cytotoxicity.
    • Methods: Techniques such as RT-PCR and Western blotting were employed.
    • Results: The treatment led to increased expression of pro-apoptotic genes (e.g., p53) and decreased levels of anti-apoptotic genes (e.g., Bcl-2), confirming the apoptotic pathway activation .

Q & A

Q. Synthesis & Purification :

React α-bromo-4-chloroacetophenone with 5-methyl-1,3-thiazole-2-thiol in dry benzene (7 h reflux).

Filter hot to isolate product; triturate filtrate with diethyl ether.

Purify via recrystallization (ethanol/water) .

Q. Characterization :

NMR : Assign peaks using DEPT-135 and HSQC.

X-ray : Collect data at 293 K; refine with SHELXL-97 .

MS : Compare fragmentation with PubChem databases .

Q. Advanced Analysis :

Computational : Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps .

Biological Assays : Test enzyme inhibition at 0.1–1.0 mM; use positive controls (e.g., ritonavir for proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.